molecular formula C19H23NOS B3015305 N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396846-54-0

N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B3015305
CAS No.: 1396846-54-0
M. Wt: 313.46
InChI Key: XZAWTLJRRXFCGW-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a cyclopropyl group, a propyl chain, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The thiophene ring and benzamide core are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of a cyclopropyl group, propyl chain, and thiophene ring in this compound distinguishes it from other compounds, potentially offering unique biological activities and applications.

Properties

IUPAC Name

N-cyclopropyl-4-propyl-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-2-4-15-6-8-16(9-7-15)19(21)20(17-10-11-17)13-12-18-5-3-14-22-18/h3,5-9,14,17H,2,4,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAWTLJRRXFCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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